![molecular formula C19H16N2O5 B2819501 N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 899993-46-5](/img/structure/B2819501.png)
N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide
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Description
Scientific Research Applications
Chemosensors and Fluorescent Probes
Novel Fluorescent Probes for Metal Ions : A study by Bekhradnia et al. (2016) reported the synthesis of nitro-3-carboxamide coumarin derivatives through microwave irradiation, proposed as novel fluorescent chemosensors. These compounds, including the one structurally similar to "N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide," have been identified as efficient fluorescent probes for selective detection of Cu(II) ions over other metal ions in aqueous solutions, showing potential for environmental and biological applications Bekhradnia, Domehri, & Khosravi, 2016.
Biological Activities
Anticholinesterase Activity : Ghanei-Nasab et al. (2016) synthesized and evaluated a series of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides for their anticholinesterase (AChE and BuChE) activities. The study found significant activity against AChE, with the introduction of a benzyloxy moiety on the coumarin scaffold enhancing anti-AChE activity. This suggests potential therapeutic applications in treating diseases associated with cholinesterase inhibition Ghanei-Nasab, Khoobi, Hadizadeh, Marjani, Moradi, Nadri, Emami, Foroumadi, & Shafiee, 2016.
Antibacterial Activity : Pouramiri et al. (2017) reported on the one-pot, three-component synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives and their in vitro antibacterial evaluation. Some compounds demonstrated antibacterial effects against both Gram-negative and Gram-positive bacteria, indicating their potential as antibacterial agents Pouramiri, Tavakolinejad Kermani, & Khaleghi, 2017.
Catalysis and Synthetic Applications
Catalytic Applications : Kopylovich et al. (2002) described a Zn(II)/ketoxime system as a simple and efficient catalyst for the hydrolysis of organonitriles to carboxamides, including compounds structurally related to "N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide." This catalytic system shows promise for industrial and synthetic chemistry applications, particularly in the synthesis of carboxamides from nitriles Kopylovich, Kukushkin, Haukka, Frausto Da Silva, & Pombeiro, 2002.
properties
IUPAC Name |
N-benzyl-N-ethyl-6-nitro-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-2-20(12-13-6-4-3-5-7-13)18(22)16-11-14-10-15(21(24)25)8-9-17(14)26-19(16)23/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIRFWGYXMLYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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